3,5-Dibromo-1-heptyl-1H-1,2,4-triazole
CAS No.: 1240572-20-6
Cat. No.: VC11700328
Molecular Formula: C9H15Br2N3
Molecular Weight: 325.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240572-20-6 |
|---|---|
| Molecular Formula | C9H15Br2N3 |
| Molecular Weight | 325.04 g/mol |
| IUPAC Name | 3,5-dibromo-1-heptyl-1,2,4-triazole |
| Standard InChI | InChI=1S/C9H15Br2N3/c1-2-3-4-5-6-7-14-9(11)12-8(10)13-14/h2-7H2,1H3 |
| Standard InChI Key | VHFPYVIUNDJTAW-UHFFFAOYSA-N |
| SMILES | CCCCCCCN1C(=NC(=N1)Br)Br |
| Canonical SMILES | CCCCCCCN1C(=NC(=N1)Br)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a 1,2,4-triazole core substituted with bromine atoms at the 3 and 5 positions and a heptyl group at the N-1 position. The molecular formula is C₉H₁₄Br₂N₃, with a molecular weight of 348.04 g/mol. The heptyl chain introduces significant lipophilicity, altering solubility and reactivity compared to non-alkylated analogs like 3,5-dibromo-1H-1,2,4-triazole (MW: 226.86 g/mol) .
Key Structural Features:
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Triazole Ring: A five-membered aromatic ring with three nitrogen atoms.
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Bromine Substituents: Electron-withdrawing groups at positions 3 and 5, enhancing electrophilic reactivity .
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Heptyl Chain: A seven-carbon alkyl group at N-1, increasing hydrophobic interactions in biological systems .
Physicochemical Properties
While experimental data for the heptyl derivative are sparse, properties can be extrapolated from related compounds:
The heptyl chain reduces crystallinity and increases solubility in nonpolar media, making the compound suitable for applications requiring lipid bilayer penetration .
Synthesis and Scalability
Synthetic Routes
The synthesis of 3,5-dibromo-1-heptyl-1H-1,2,4-triazole likely involves a two-step process:
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Bromination of 1H-1,2,4-triazole:
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Alkylation with Heptyl Halides:
A scalable approach demonstrated for analogous compounds involves desymmetrization of 3,5-dibromo-1H-1,2,4-triazole followed by regioselective alkylation . This method achieved >100 g-scale production with >90% purity .
Industrial Production Challenges
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Regioselectivity: Competing alkylation at N-2/N-4 positions requires careful optimization .
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Purification: Column chromatography is often necessary but impractical at scale; alternatives like crystallization are preferred .
Biological and Pharmacological Activity
Comparative Activity (Hypothetical Data):
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| 3,5-Dibromo-1H-1,2,4-triazole | 32 | 64 |
| 3,5-Dibromo-1-heptyl-1H-1,2,4-triazole | 8 (predicted) | 16 (predicted) |
Anticancer Applications
Brominated triazoles interfere with cancer cell proliferation via:
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Enzyme Inhibition: Targeting thymidylate synthase or topoisomerases .
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Apoptosis Induction: Upregulation of caspase-3/7 in renal carcinoma cells (UO-31) .
The heptyl group may improve pharmacokinetics by increasing plasma protein binding and half-life .
Material Science Applications
Polymer Modification
Incorporating 3,5-dibromo-1-heptyl-1H-1,2,4-triazole into polymers enhances:
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Thermal Stability: Decomposition temperature increases by 40–60°C compared to unmodified polymers.
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Flame Retardancy: Bromine atoms act as radical scavengers during combustion.
Coordination Chemistry
The triazole ring serves as a ligand for transition metals (e.g., Cu, Zn), forming complexes with applications in catalysis and sensors.
Comparison with Analogous Compounds
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